ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate
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Overview
Description
Ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate is a complex organic compound featuring a thiophene ring, an indole moiety, and an ethyl carbamate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 2,3-dihydro-1H-indol-6-amine as the primary starting materials.
Reaction Steps: The carboxylic acid group of thiophene-2-carboxylic acid is activated and then coupled with the amine group of 2,3-dihydro-1H-indol-6-amine to form the corresponding amide.
Ethyl Carbamate Formation: The resulting amide is then treated with ethyl chloroformate to introduce the ethyl carbamate group, yielding the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the thiophene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiophene-2-carboxylic acid derivatives.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Amides, esters, and other substituted carbamates.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound in drug discovery. Medicine: The compound's potential therapeutic applications include the treatment of infections, cancer, and other diseases. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The thiophene ring and indole moiety are key structural features that enable binding to biological targets, such as enzymes and receptors. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but lack the indole and carbamate groups.
Indole derivatives: These compounds contain the indole ring but may have different substituents and functional groups.
Carbamate esters: These compounds feature the carbamate group but may have different aromatic or aliphatic rings.
Biological Activity
Ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with indole-based structures. Various synthetic routes have been explored to optimize yields and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) in the range of 16–32 µg/mL against Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro. In a study assessing its impact on cytokine production, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
3. Anticancer Properties
In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of 15 µM in MCF-7 breast cancer cells, suggesting a significant potential for further development as an anticancer drug.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Pathways : The compound appears to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, which are crucial in mediating inflammatory responses and cancer progression.
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Biological Activity | Effect/Outcome | Reference |
---|---|---|
Antimicrobial | MIC: 16–32 µg/mL | |
Anti-inflammatory | Cytokine reduction by 40% | |
Anticancer | IC50: 15 µM (MCF-7) |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.
Case Study 2: Cancer Treatment
In a preclinical model, this compound was tested alongside conventional chemotherapy agents. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, suggesting synergistic effects that warrant further investigation.
Properties
IUPAC Name |
ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-16(20)17-12-6-5-11-7-8-18(13(11)10-12)15(19)14-4-3-9-22-14/h3-6,9-10H,2,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQRSUUFBRUJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.